1-((1H-benzo[d]imidazol-2-yl)methyl)-5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one
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Overview
Description
1-((1H-benzo[d]imidazol-2-yl)methyl)-5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one is a complex organic compound that features a unique combination of benzimidazole, thiazole, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-benzo[d]imidazol-2-yl)methyl)-5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the thiazole and pyrrole rings through various coupling reactions. Key reagents include 4-chlorophenyl isothiocyanate, which reacts with the benzimidazole derivative to form the thiazole ring, and subsequent cyclization steps to form the pyrrole ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-((1H-benzo[d]imidazol-2-yl)methyl)-5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-((1H-benzo[d]imidazol-2-yl)methyl)-5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-((1H-benzo[d]imidazol-2-yl)methyl)-5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-((1H-benzo[d]imidazol-2-yl)methyl)-5-amino-4-(4-phenylthiazol-2-yl)-1H-pyrrol-3(2H)-one
- 1-((1H-benzo[d]imidazol-2-yl)methyl)-5-amino-4-(4-(4-methylphenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one
Comparison: Compared to these similar compounds, 1-((1H-benzo[d]imidazol-2-yl)methyl)-5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, potentially increasing its efficacy in certain applications.
Properties
Molecular Formula |
C21H16ClN5OS |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C21H16ClN5OS/c22-13-7-5-12(6-8-13)16-11-29-21(26-16)19-17(28)9-27(20(19)23)10-18-24-14-3-1-2-4-15(14)25-18/h1-8,11,23,28H,9-10H2,(H,24,25) |
InChI Key |
TZRNIYCXXAJOOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CC2=NC3=CC=CC=C3N2)C4=NC(=CS4)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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